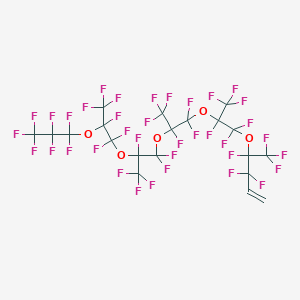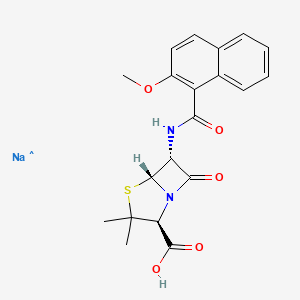![molecular formula C20H23N B13448103 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is a significant metabolite of methadone, a synthetic opioid used for pain management and opioid maintenance therapy . This compound is formed through the metabolic process of methadone in the human body and is often used as a marker in drug testing to monitor methadone use and compliance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves the N-demethylation of methadone. This process is primarily catalyzed by the cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6 . The reaction conditions typically involve the presence of these enzymes in a biological system, such as the liver.
Industrial Production Methods
Industrial production of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is not common as it is primarily a metabolite of methadone. it can be synthesized in a laboratory setting for research purposes using chemical synthesis methods that mimic the metabolic pathways in the human body .
Análisis De Reacciones Químicas
Types of Reactions
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled laboratory conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine can lead to the formation of various oxidized derivatives, while reduction can result in reduced forms of the compound .
Aplicaciones Científicas De Investigación
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine involves its formation through the N-demethylation of methadone by cytochrome P450 enzymes . This process converts methadone into its inactive metabolite, which is then excreted from the body. The molecular targets and pathways involved include the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6 .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: This is the racemic mixture of the compound, which includes both the S and R enantiomers.
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP): This is another metabolite of methadone formed through further metabolic processes.
Uniqueness
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine is unique due to its specific formation pathway and its role as a marker for methadone use. Its specific stereochemistry (S-enantiomer) also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C20H23N |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
Clave InChI |
AJRJPORIQGYFMT-JVXRWIERSA-N |
SMILES isomérico |
C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13448047.png)




![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)



![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)
